molecular formula C6H11N3O B12087147 1-(Azetidin-3-yl)imidazolidin-2-one

1-(Azetidin-3-yl)imidazolidin-2-one

Cat. No.: B12087147
M. Wt: 141.17 g/mol
InChI Key: OCEJLBIKKZYCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both azetidine and imidazolidinone rings

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)imidazolidin-2-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the direct incorporation of the carbonyl group into 1,2-diamines or the diamination of olefins can be used to form the imidazolidinone ring . Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

1-(Azetidin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(Azetidin-3-yl)imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Azetidin-3-yl)imidazolidin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

1-(Azetidin-3-yl)imidazolidin-2-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(azetidin-3-yl)imidazolidin-2-one

InChI

InChI=1S/C6H11N3O/c10-6-8-1-2-9(6)5-3-7-4-5/h5,7H,1-4H2,(H,8,10)

InChI Key

OCEJLBIKKZYCBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2CNC2

Origin of Product

United States

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